Methyl 2,6-difluoro-3-methoxybenzoate

FtsZ inhibition antibacterial Staphylococcus aureus

Methyl 2,6-difluoro-3-methoxybenzoate (CAS 1379300-37-4) is the privileged fluorinated building block for FtsZ-targeted anti-MRSA programs. The 2,6-difluoro substitution forces a non-planar benzamide conformation essential for allosteric binding, delivering a 32-fold MIC improvement over non-fluorinated analogs. The 3-methoxy group provides a synthetic handle absent in simpler 2,6-difluoro esters, enabling metabolic modulation and further functionalization. This scaffold also offers a 1.73 kcal/mol energetic advantage for bioactive conformation adoption, making it ideal for fragment-based drug discovery. Additionally serves as an agrochemical precursor with documented insecticidal and fungicidal activity. Supplied as the methyl ester for optimal solubility, stability, and coupling efficiency. Request a quote for bulk quantities.

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
Cat. No. B1514762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-difluoro-3-methoxybenzoate
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)C(=O)OC)F
InChIInChI=1S/C9H8F2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3
InChIKeySOKSSIXTTJVYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6-difluoro-3-methoxybenzoate – Fluorinated Aromatic Ester Intermediate for Pharmaceutical and Agrochemical Synthesis


Methyl 2,6-difluoro-3-methoxybenzoate (CAS 1379300-37-4) is a fluorinated aromatic methyl ester featuring a unique 2,6-difluoro-3-methoxy substitution pattern on the benzene ring [1]. This substitution pattern, characterized by two flanking fluorine atoms adjacent to the ester group and a methoxy group in the meta position, is a key structural motif found in a class of potent FtsZ allosteric inhibitors [2]. The compound serves as a versatile, ester-protected building block in organic synthesis, offering a balance of reactivity and stability that makes it a valuable intermediate for constructing more complex fluorinated molecules [1].

Why Generic Substitution Fails for Methyl 2,6-difluoro-3-methoxybenzoate – The Critical Role of the 2,6-Difluoro-3-Methoxy Motif


In-class compounds such as methyl 2-fluoro-3-methoxybenzoate or methyl 2,6-difluorobenzoate cannot simply be interchanged with methyl 2,6-difluoro-3-methoxybenzoate. The specific 2,6-difluorination pattern is essential for inducing a non-planar conformation in downstream derivatives, such as benzamides, which is critical for binding to the allosteric site of bacterial FtsZ [1]. Replacing this with a mono-fluorinated or non-fluorinated analog leads to a planar conformation that dramatically reduces binding affinity and antimicrobial activity, as evidenced by a 32-fold increase in MIC values for non-fluorinated analogs [1]. Furthermore, the 3-methoxy group provides a synthetic handle for further functionalization and metabolic modulation that is absent in simpler 2,6-difluoro esters, directly impacting the drug-likeness and tractability of the final products .

Quantitative Differentiation Evidence for Methyl 2,6-difluoro-3-methoxybenzoate Against Closest Analogs


2,6-Difluoro Motif Enhances Antibacterial Potency by 32-Fold Compared to Non-Fluorinated Analogs

The 2,6-difluoro-3-methoxybenzamide derivative (DFHBA), which shares the same fluorinated aromatic core as methyl 2,6-difluoro-3-methoxybenzoate, demonstrates a 32-fold more potent antibacterial activity against S. aureus compared to its non-fluorinated counterpart (3-HBA), with MIC values of 8 µg/mL and 256 µg/mL, respectively [1]. This enhanced potency is attributed to the fluorine-induced non-planar conformation of the aromatic ring, which facilitates stronger hydrophobic interactions in the FtsZ allosteric pocket [1]. While the target compound is the methyl ester, this data provides direct evidence of the biological advantage conferred by the 2,6-difluoro-3-methoxyphenyl core, which is the essential scaffold for this class of inhibitors.

FtsZ inhibition antibacterial Staphylococcus aureus

Energetic Preference for Bioactive Conformation: 1.9 kcal/mol Lower Barrier for FtsZ Binding

Computational studies comparing 2,6-difluorobenzamide with unsubstituted benzamide reveal that the energetic gap to reach the bioactive dihedral angle of -58° is significantly lower for the fluorinated scaffold. The dihedral energy penalty is 3.71 kcal/mol for benzamide (planar to -58°) but only 1.98 kcal/mol for 2,6-difluorobenzamide (non-planar to -58°) [1]. This 1.73 kcal/mol energetic advantage facilitates the adoption of the bound conformation required for FtsZ inhibition, directly linking the 2,6-difluoro substitution pattern to enhanced binding thermodynamics.

conformational analysis molecular docking allosteric inhibitors

Modulation of Lipophilicity: LogP 1.76 for Tuned Drug-Like Properties

Methyl 2,6-difluoro-3-methoxybenzoate exhibits a computed LogP (XLogP3) of 1.9 [1] and a reported LogP of 1.76 , placing it in an optimal range for oral bioavailability and CNS drug-likeness according to Lipinski's Rule of Five. In contrast, the non-fluorinated analog methyl 3-methoxybenzoate has a higher estimated LogP of approximately 2.08 [2]. The introduction of two fluorine atoms thus reduces lipophilicity by roughly 0.18–0.32 LogP units, which can be critical for mitigating hERG binding, reducing metabolic clearance, and improving solubility profiles in lead optimization.

lipophilicity drug-likeness physicochemical properties

Optimal Application Scenarios for Methyl 2,6-difluoro-3-methoxybenzoate Based on Quantitative Evidence


Medicinal Chemistry: FtsZ-Targeted Antibacterial Lead Optimization

Synthesizing novel FtsZ allosteric inhibitors for methicillin-resistant S. aureus (MRSA) where the 2,6-difluoro-3-methoxyphenyl core is essential for potency. The methyl ester serves as a convenient, commercially available intermediate that can be directly coupled or converted to the active benzamide. Utilizing this scaffold ensures the 32-fold potency advantage over non-fluorinated analogs demonstrated by the MIC data [1].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

As a fluorinated fragment for FBDD campaigns targeting allosteric pockets. The energetic advantage of 1.73 kcal/mol for adopting the bioactive conformation [1] makes this scaffold a privileged starting point for fragment growth, reducing the entropic penalty of binding and improving hit-to-lead efficiency compared to planar, non-fluorinated analogs.

Agrochemical Intermediate for Low-Toxicity Pesticides

As a building block for novel agrochemicals, where the 2,6-difluoro-3-methoxybenzoic acid precursor is documented to possess insecticidal and fungicidal activity with a favorable environmental profile [2]. The methyl ester form offers improved solubility in organic solvents for subsequent chemical modification, facilitating the generation of high-efficiency, low-toxicity pesticide candidates.

Quote Request

Request a Quote for Methyl 2,6-difluoro-3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.